4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine
Descripción
4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and an ortho-methylphenyl (O-tolyl) group at position 1. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog, enabling interactions with biological targets such as tyrosine kinases and EGFR .
Below, we compare this compound with key analogs to highlight structural and functional differences.
Structure
3D Structure
Propiedades
Fórmula molecular |
C12H9ClN4 |
|---|---|
Peso molecular |
244.68 g/mol |
Nombre IUPAC |
4-chloro-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
Clave InChI |
FQPDDPVPETUUKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-1-(O-tolil)-1H-pirazolo[3,4-D]pirimidina típicamente involucra la reacción de precursores apropiados bajo condiciones controladas. Un método común implica la ciclización de un derivado de hidracina adecuado con un precursor de pirimidina. La reacción generalmente se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente como el etanol. La mezcla de reacción se calienta a reflujo, y el progreso se monitorea utilizando cromatografía en capa fina. Una vez completada, el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial: En un entorno industrial, la producción de 4-Cloro-1-(O-tolil)-1H-pirazolo[3,4-D]pirimidina puede implicar métodos más escalables y eficientes. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y mayores rendimientos. El uso de la síntesis asistida por microondas también se explora para reducir los tiempos de reacción y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Cloro-1-(O-tolil)-1H-pirazolo[3,4-D]pirimidina experimenta diversas reacciones químicas, que incluyen:
Sustitución Nucleofílica: El átomo de cloro puede ser reemplazado por nucleófilos como aminas o tioles.
Sustitución Electrofílica: El anillo aromático puede experimentar reacciones de sustitución electrofílica, como la nitración o la sulfonación.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura para formar compuestos biarílicos.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como la azida de sodio o las aminas primarias en presencia de una base.
Sustitución Electrofílica: Reactivos como el ácido nítrico para la nitración o el ácido sulfúrico para la sulfonación.
Reacciones de Acoplamiento: Catalizadores de paladio y ácidos borónicos en condiciones suaves.
Productos Principales:
Sustitución Nucleofílica: Formación de pirazolo[3,4-D]pirimidinas sustituidas.
Sustitución Electrofílica: Formación de derivados nitro o sulfonil.
Reacciones de Acoplamiento: Formación de compuestos biarílicos con posibles actividades biológicas.
Aplicaciones Científicas De Investigación
Antitumor Agents
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine, exhibit significant antitumor properties. A notable study demonstrated that compounds bearing this scaffold showed high inhibitory activity against various tumor cell lines. For instance:
- IC₅₀ Values:
- A549 (lung cancer): 2.24 µM
- Doxorubicin (control): 9.20 µM
These findings suggest that the compound can induce apoptosis in cancer cells at low micromolar concentrations, indicating its potential as a novel class of anticancer agents that warrants further investigation .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives. Studies have shown that these compounds can reduce inflammation through various mechanisms. For example:
- Compounds derived from this scaffold have been tested for their ability to inhibit carrageenan-induced edema in animal models, demonstrating lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. The following table summarizes some synthetic approaches:
| Synthetic Route | Key Intermediates | Yield (%) | Notes |
|---|---|---|---|
| Route A | Intermediate 1 | 75 | Utilizes common reagents |
| Route B | Intermediate 2 | 85 | More efficient with fewer steps |
| Route C | Intermediate 3 | 65 | Involves complex purification |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their biological activity. Variations in substituents on the phenyl ring or modifications to the pyrazole moiety can significantly influence potency and selectivity against cancer cell lines. For instance:
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-1-(O-tolil)-1H-pirazolo[3,4-D]pirimidina involucra su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de quinasas, se une al sitio activo de la enzima, previniendo su actividad y por lo tanto inhibiendo la proliferación celular. La presencia del átomo de cloro y el grupo O-tolil mejora su afinidad de unión y especificidad hacia la enzima diana.
Compuestos Similares:
4-Cloro-7H-pirrolo[2,3-D]pirimidina: Comparte una estructura central similar pero carece del grupo O-tolil.
4-Cloro-1H-pirazolo[3,4-D]pirimidina: Estructura similar pero sin la sustitución O-tolil.
Unicidad: 4-Cloro-1-(O-tolil)-1H-pirazolo[3,4-D]pirimidina es única debido a la presencia tanto del átomo de cloro como del grupo O-tolil, que confieren propiedades químicas y actividades biológicas distintas. Esta combinación mejora su potencial como un compuesto versátil en diversas aplicaciones científicas e industriales.
Comparación Con Compuestos Similares
Substituent Diversity at Position 1
The substituent at position 1 significantly influences reactivity, biological activity, and synthetic accessibility. Key examples include:
Key Insight : Ortho-substituted aryl groups (e.g., O-tolyl) introduce steric effects that may hinder binding to flat kinase active sites compared to para-substituted analogs. Methyl or small alkyl groups enhance synthetic versatility for further derivatization .
Actividad Biológica
4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 244.68 g/mol. The compound features a chlorine atom at the 4-position and an O-tolyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₄ |
| Molecular Weight | 244.68 g/mol |
| CAS Number | 40655-10-5 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit various kinases that play critical roles in cell signaling pathways associated with cancer proliferation:
- Kinase Inhibition : The compound may inhibit Aurora-A kinase and other cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
- Inflammatory Pathways : It also exhibits anti-inflammatory properties by modulating pathways that involve cytokines and other inflammatory mediators.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds related to this compound were tested against various cancer cell lines including HeLa and MCF-7. IC50 values ranged from 0.95 to 7.01 µM, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.01 |
| MCF-7 | 8.55 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In a study assessing cytokine production in response to inflammatory stimuli, it was found to significantly reduce levels of TNF-alpha and IL-6 in vitro.
Case Study 1: Anticancer Potential
A study conducted by Kamal et al. demonstrated that pyrazole derivatives significantly inhibited tubulin polymerization, which is crucial for cancer cell division. The derivative related to this compound showed promising results in inhibiting cancer cell growth by disrupting microtubule dynamics .
Case Study 2: Kinase Inhibition
Research by Li et al. explored the binding affinity of pyrazolo derivatives to Aurora-A kinase. The study revealed that certain modifications on the pyrazolo scaffold enhanced inhibitory potency against this kinase, suggesting that structural variations can lead to improved biological activity .
Q & A
Q. What are the common synthetic routes for 4-Chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents like the o-tolyl group. Key steps include condensation reactions, halogenation, and nucleophilic substitution. Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and catalysts (e.g., sodium acetate) significantly impact yield and purity. For instance, refluxing with anhydrous sodium acetate in DMF optimizes coupling reactions, while recrystallization from acetonitrile enhances purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural elucidation relies on 1H/13C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., carbonyl stretches). Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the pyrazolo[3,4-d]pyrimidine core and substituent orientation. For example, crystallographic data (R factor: 0.052) validate the planar geometry of the heterocyclic system .
Q. What are the reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives, and how are these assessed experimentally?
Derivatives exhibit antitumor, anti-inflammatory, and kinase-inhibitory activities. Assays include enzyme inhibition studies (e.g., kinase activity measured via fluorescence polarization) and cell-based proliferation assays (e.g., MTT tests). For instance, substituents like the 4-chlorophenyl group enhance antiproliferative activity against cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce specific substituents (e.g., piperazine or trifluoromethyl groups) while maintaining stability?
Substituents are introduced via nucleophilic substitution or cross-coupling reactions. For example, coupling with 2-chloroacetyl chloride in DMF at reflux attaches electrophilic groups, while using triethylamine as a base minimizes side reactions. Stability is ensured by avoiding moisture-sensitive intermediates and using inert atmospheres .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Systematic dose-response studies and kinetic analyses (e.g., IC50 comparisons under standardized protocols) clarify activity trends. Cross-validation with molecular docking studies can also reconcile differences in enzyme inhibition data .
Q. How do structural modifications at the C-3 or C-6 positions affect pharmacological activity?
Introducing electron-withdrawing groups (e.g., -Cl at C-4) enhances kinase inhibition, while bulky substituents (e.g., piperazine at C-4) improve solubility and bioavailability. SAR (Structure-Activity Relationship) studies using analogues with systematic substitutions (e.g., methyl, phenyl, or fluorine) identify critical pharmacophores. For example, 4,6-dimethylpyrimidine derivatives show improved binding to ATP pockets .
Q. What strategies mitigate degradation or instability during storage and handling?
Degradation pathways (e.g., hydrolysis of the chloro substituent) are minimized by storing the compound in anhydrous conditions (desiccators) at -20°C. Accelerated stability studies (e.g., exposure to 40°C/75% RH) identify vulnerable functional groups, guiding formulation adjustments like lyophilization .
Q. How can computational modeling predict binding interactions with target proteins?
Molecular dynamics simulations and docking studies (using software like AutoDock Vina) model interactions with kinases or DNA repair enzymes. For example, the pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling competitive inhibition of ATP-binding sites. Free energy calculations (MM-PBSA) quantify binding affinities .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
